8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H8ClN3. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrazine with a chlorinating agent to introduce the chlorine atom at the 8th position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up. These optimizations might include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the chlorine atom.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a kinase inhibitor, which could have implications in cancer therapy.
Wirkmechanismus
The mechanism of action of 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Chlor-2,3-dimethylpyrido[2,3-b]pyrazin kann mit anderen ähnlichen Verbindungen wie folgt verglichen werden:
Pyridazin: Bekannt für seine antimikrobiellen und entzündungshemmenden Eigenschaften.
Pyridazinon: Zeigt eine breite Palette pharmakologischer Aktivitäten, einschließlich Antikrebs- und Antihypertensiva-Effekte.
Pyrrolopyrazin: Bekannt für seine antiviralen und Kinase-inhibitorischen Aktivitäten.
Die Einzigartigkeit von 8-Chlor-2,3-dimethylpyrido[2,3-b]pyrazin liegt in seinem spezifischen Substitutionsschema, das bestimmte chemische und biologische Eigenschaften verleiht, die bei seinen Analoga nicht beobachtet werden .
Eigenschaften
Molekularformel |
C9H8ClN3 |
---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)13-9-8(12-5)7(10)3-4-11-9/h3-4H,1-2H3 |
InChI-Schlüssel |
UFXVPYJKFJSFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CN=C2N=C1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.